molecular formula C24H26N2O2S B288819 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine

1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B288819
M. Wt: 406.5 g/mol
InChI Key: GDOGRYNACTZQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine, also known as BPIP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In

Scientific Research Applications

1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In oncology, 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has also been studied for its anti-inflammatory effects in the treatment of rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine involves its ability to modulate various signaling pathways in cells. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and tumorigenesis. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine can inhibit the proliferation of cancer cells and induce apoptosis. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to protect neurons from oxidative stress and reduce the deposition of amyloid-beta in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high potency and selectivity for its target enzymes and pathways. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for further research on 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine. Additionally, further studies are needed to determine the optimal dosage and administration route of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine for therapeutic use.

Synthesis Methods

The synthesis of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1,1'-biphenyl-4-sulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine as a white solid. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

properties

Product Name

1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-phenylphenyl)sulfonylpiperazine

InChI

InChI=1S/C24H26N2O2S/c1-19-8-9-20(2)24(18-19)25-14-16-26(17-15-25)29(27,28)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3

InChI Key

GDOGRYNACTZQKW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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